molecular formula C4H10N2O4S B2661158 2-(n,n-Dimethylsulfamoylamino)acetic acid CAS No. 299464-21-4

2-(n,n-Dimethylsulfamoylamino)acetic acid

Cat. No.: B2661158
CAS No.: 299464-21-4
M. Wt: 182.19
InChI Key: LPEFHGNOQILWOZ-UHFFFAOYSA-N
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Description

2-(N,N-Dimethylsulfamoylamino)acetic acid is a chemical compound with the molecular formula C4H10N2O4S and a molecular weight of 182.20 g/mol . It is used primarily in research settings and is known for its unique chemical structure, which includes a sulfonamide group and a carboxylic acid group.

Chemical Reactions Analysis

Types of Reactions

2-(N,N-Dimethylsulfamoylamino)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amines, and substituted carboxylic acids. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

2-(N,N-Dimethylsulfamoylamino)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(N,N-Dimethylsulfamoylamino)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites on enzymes, inhibiting their activity. The carboxylic acid group can also participate in ionic interactions, affecting the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(N,N-Dimethylsulfamoylamino)acetic acid is unique due to its combination of a sulfonamide group and a carboxylic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research fields .

Properties

IUPAC Name

2-(dimethylsulfamoylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O4S/c1-6(2)11(9,10)5-3-4(7)8/h5H,3H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEFHGNOQILWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299464-21-4
Record name 2-[(dimethylsulfamoyl)amino]acetic acid
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